1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether
Description
Historical Development of Pyrazole Chemistry
Pyrazole chemistry originated in the late 19th century with Ludwig Knorr’s pioneering work. In 1883, Knorr synthesized pyrazole via the condensation of acetylene and diazomethane, a method later refined by Hans von Pechmann in 1898. The classical Knorr synthesis, involving 1,3-diketones and hydrazines, remains a cornerstone for producing substituted pyrazoles. For example, acetylacetone and hydrazine yield 3,5-dimethylpyrazole, demonstrating the method’s versatility.
The discovery of 1-pyrazolyl-alanine in watermelon seeds in 1959 marked pyrazole’s entry into natural product chemistry. Over time, pyrazole derivatives like celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid) underscored their pharmaceutical importance. These advancements laid the groundwork for integrating sulfonyl and biphenyl groups into pyrazole frameworks.
Significance of Sulfonyl-Pyrazole Derivatives in Research
Sulfonyl-pyrazole derivatives have emerged as pharmacologically critical scaffolds due to their structural diversity and bioactivity. The sulfonamide group (–SO$$2$$NH$$2$$) enhances molecular stability and target binding, enabling applications in anticancer, antimicrobial, and anti-inflammatory therapies. For instance, pyrazole-4-sulfonamides exhibit antiproliferative activity against U937 lymphoma cells, with compounds like MR-S1-1 showing GI$$_{50}$$ values as low as 1.7 μM.
Table 1: Antiproliferative Activity of Selected Pyrazole-4-sulfonamide Derivatives
| Compound ID | GI$$_{50}$$ (μM) | Cytotoxicity LC$$_{50}$$ (μM) |
|---|---|---|
| MR-S1-1 | 1.7 | >100 |
| MR-S1-12 | 3.3 | >100 |
| MR-S1-15 | 3.0 | >100 |
The electron-withdrawing nature of the sulfonyl group modulates electronic properties, improving metabolic stability and receptor affinity. This synergy between pyrazole and sulfonamide motifs drives innovation in structure-activity relationship (SAR) studies.
Emergence of Biphenyl-Containing Heterocycles
Biphenyl-containing heterocycles are prized for their planar aromatic systems, which facilitate π-π stacking interactions with biological targets. The biphenyl moiety’s rigidity and hydrophobicity enhance binding to protein pockets, making it prevalent in kinase inhibitors and GPCR modulators. When combined with pyrazole and sulfonyl groups, biphenyl ethers achieve enhanced pharmacokinetic profiles. For example, the 2-fluoro substitution on the biphenyl ring in 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether likely improves bioavailability by reducing oxidative metabolism.
Research Significance of this compound
This compound integrates three pharmacophoric elements:
- Pyrazole Core : Provides a heterocyclic base for nitrogen-mediated hydrogen bonding.
- 4-Chlorophenylsulfonyl Group : Enhances electron deficiency, potentially increasing interaction with charged residues in target proteins.
- 2-Fluorobiphenyl Ether : Introduces steric and electronic effects to optimize target selectivity.
Its synthesis likely involves multi-component reactions, such as the coupling of a pyrazole-sulfonyl chloride with a fluorinated biphenyl ether precursor under catalytic conditions. Modern methods employing ionic liquids (e.g., [bmim]OH) or nano-ZnO catalysts offer eco-friendly pathways to similar architectures.
Structural Advantages :
- The 4-chlorophenyl group may reduce metabolic degradation via steric hindrance.
- The fluorine atom’s electronegativity enhances membrane permeability.
Current research focuses on leveraging these attributes for developing kinase inhibitors or antimicrobial agents, building on the success of related pyrazole sulfonamides.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN2O3S/c1-16(30-19-9-12-21(22(25)15-19)17-5-3-2-4-6-17)23-13-14-27(26-23)31(28,29)20-10-7-18(24)8-11-20/h2-16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRZTJPGDYKFAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)OC3=CC(=C(C=C3)C4=CC=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-3-yl}ethyl 2-fluoro[1,1'-biphenyl]-4-yl ether (CAS No. 477711-04-9) is a pyrazole derivative with a complex structure that includes a sulfonyl group and a biphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 456.92 g/mol. Its structural features include:
- A pyrazole ring , which is known for its diverse biological activities.
- A sulfonyl group attached to a chlorophenyl moiety, enhancing its reactivity and biological profile.
- A fluorinated biphenyl ether , which may influence lipophilicity and membrane permeability.
Antitumor Activity
Research indicates that pyrazole derivatives have significant antitumor properties. For instance, compounds similar to the one have shown inhibitory activity against various cancer cell lines, including those expressing the BRAF(V600E) mutation, which is common in melanoma. The mechanism often involves the inhibition of key signaling pathways such as MAPK and PI3K pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS). This suggests potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound's structure may endow it with antimicrobial properties. Studies on related pyrazole compounds have revealed moderate to high activity against various bacterial strains, indicating that the sulfonamide functionality could enhance interaction with microbial targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Key findings include:
- The presence of electron-withdrawing groups (like the chlorophenyl sulfonyl) enhances biological potency.
- Modifications on the biphenyl moiety can significantly affect activity; for example, introducing fluorine atoms has been associated with improved bioavailability and target affinity .
Case Study 1: Antitumor Efficacy
A study evaluated a series of pyrazole derivatives, including those structurally similar to the target compound, against human cancer cell lines. Results indicated that specific modifications led to IC50 values lower than standard chemotherapeutic agents like doxorubicin, highlighting their potential as novel anticancer drugs.
Case Study 2: Anti-inflammatory Mechanism
In another study focusing on anti-inflammatory activity, researchers found that certain pyrazole derivatives inhibited LPS-induced NO production in RAW264.7 macrophages. This effect was attributed to the suppression of NF-kB signaling pathways, making them promising candidates for treating chronic inflammatory conditions.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H18ClFN2O3S |
| Molecular Weight | 456.92 g/mol |
| Boiling Point | 606.6 ± 65 °C (predicted) |
| Antitumor Activity | IC50 < Doxorubicin |
| Anti-inflammatory Activity | Inhibition of TNF-α production |
| Antimicrobial Activity | Moderate to high efficacy against bacteria |
Scientific Research Applications
Biological Activities
Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:
- Antimicrobial Activity : Pyrazole compounds have shown effectiveness against various bacterial strains. For instance, derivatives similar to the compound have been screened for antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating significant zones of inhibition .
- Anticancer Potential : Some pyrazole derivatives exhibit cytotoxic effects on cancer cell lines. Research indicates that modifications to the pyrazole structure can enhance activity against specific cancer types, suggesting a pathway for developing new anticancer agents .
- Anti-inflammatory Effects : Compounds containing the pyrazole scaffold have been investigated for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes, thus reducing inflammation markers in vitro and in vivo .
Case Study 1: Antibacterial Screening
A study conducted on synthesized pyrazole derivatives assessed their antibacterial activity using the well diffusion method. The results indicated that several compounds exhibited promising antibacterial effects comparable to standard antibiotics like ampicillin .
Case Study 2: Anticancer Activity
In vitro tests on cancer cell lines demonstrated that specific modifications to the pyrazole structure enhanced cytotoxicity. One derivative was found to induce apoptosis in breast cancer cells, marking it as a potential lead compound for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole Derivatives with Sulfonyl/Biphenyl Moieties
Key Observations :
- Pyraclostrobin and boscalid share biphenyl/pyrazole motifs but lack sulfonyl groups.
Fluorinated Biphenyl Ethers
Key Observations :
- Fluorine substitution on biphenyl rings is common in drug design to enhance metabolic stability and binding affinity .
- The target compound’s 2-fluoro substitution may influence steric interactions compared to para-fluorinated analogs like those in .
Sulfonamide/Sulfonyl-Containing Compounds
Key Observations :
Q & A
Q. Methodological Answer :
- Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å). Collect data at 100 K to minimize thermal motion .
- Refinement in SHELXL :
Example : In a related pyrazole-sulfonyl structure (), twin refinement with SHELXL reduced the R-factor from 0.12 to 0.052 .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Q. Methodological Answer :
Q. Methodological Answer :
- Modeling : Optimize geometry at the B3LYP/6-311G(d,p) level using Gaussian 16. Analyze frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites .
- Reactivity Insights :
Validation : Compare computed IR spectra with experimental data to assess accuracy (mean deviation <5 cm⁻¹) .
Intermediate: How can Design of Experiments (DoE) optimize reaction yields during scale-up?
Q. Methodological Answer :
- Factors : Vary temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. toluene).
- Response Surface Methodology (RSM) : Use a central composite design (CCD) to model interactions. Prioritize factors using Pareto charts .
- Case Study : In , DoE increased diazomethane synthesis yield by 22% by optimizing flow rate and oxidant ratio .
Advanced: How to design structure-activity relationship (SAR) studies for COX-2 inhibition based on this scaffold?
Q. Methodological Answer :
- Analog Synthesis : Replace the 4-chlorophenylsulfonyl group with methylsulfonyl () or trifluoromethyl (). Assess COX-2/COX-1 selectivity via ELISA .
- Key Metrics :
Reference : Celecoxib () achieved 300-fold selectivity for COX-2 via a trifluoromethyl-pyrazole motif .
Intermediate: How to handle hazardous intermediates (e.g., sulfonyl chlorides) during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
